molecular formula C12H8FN3O B7572757 2-[3-(2-Fluorophenyl)-6-oxopyridazin-1-yl]acetonitrile

2-[3-(2-Fluorophenyl)-6-oxopyridazin-1-yl]acetonitrile

Cat. No.: B7572757
M. Wt: 229.21 g/mol
InChI Key: FEVXWGUAGMTIIT-UHFFFAOYSA-N
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Description

2-[3-(2-Fluorophenyl)-6-oxopyridazin-1-yl]acetonitrile is a heterocyclic compound that features a pyridazine ring substituted with a fluorophenyl group and an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Fluorophenyl)-6-oxopyridazin-1-yl]acetonitrile typically involves the reaction of 2-fluorobenzoyl chloride with hydrazine hydrate to form 2-fluorobenzohydrazide. This intermediate is then cyclized with acetic anhydride to yield 3-(2-fluorophenyl)-6-oxopyridazine. The final step involves the reaction of this compound with acetonitrile in the presence of a base such as sodium hydride to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Fluorophenyl)-6-oxopyridazin-1-yl]acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyridazine ring.

    Reduction: Reduced forms such as amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[3-(2-Fluorophenyl)-6-oxopyridazin-1-yl]acetonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[3-(2-Fluorophenyl)-6-oxopyridazin-1-yl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyridazine ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(2-Chlorophenyl)-6-oxopyridazin-1-yl]acetonitrile
  • 2-[3-(2-Bromophenyl)-6-oxopyridazin-1-yl]acetonitrile
  • 2-[3-(2-Methylphenyl)-6-oxopyridazin-1-yl]acetonitrile

Uniqueness

2-[3-(2-Fluorophenyl)-6-oxopyridazin-1-yl]acetonitrile is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Properties

IUPAC Name

2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3O/c13-10-4-2-1-3-9(10)11-5-6-12(17)16(15-11)8-7-14/h1-6H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVXWGUAGMTIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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